molecular formula C11H13N B8789250 5-Phenyl-1,2,3,6-tetrahydropyridine

5-Phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8789250
M. Wt: 159.23 g/mol
InChI Key: ZKGZDIKALAEIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-phenyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-7,12H,4,8-9H2

InChI Key

ZKGZDIKALAEIGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add slowly (over 70 min) a solution of N-Boc-3-Piperidone (494.35 mmol; 98.50 mL; 98.50 g) in anhydrous THF (118.20 mL) to a suspension of 1M phenyl magnesium bromide in THF (593.22 mmol; 593.22 mL; 593.22 g) at 0° C. under nitrogen. Stir the mixture at 0° C. for 1.5 h. Then, add slowly trifluoroacetic acid (593.22 mmol; 44.86 mL). Concentrate partially the mixture removing about 450 mL of solvent to give brown oil and stir at 22° C. for 1 h. Then, add trifluoroacetic acid (9.81 moles; 741.53 mL) to this residue at 10° C. Stir the mixture at 22° C. for 15 min to give a red solution. Then, warm the red solution at 75° C. for 2 h and cool slowly to 22° C. for 18 h. Concentrate the mixture. Add an aqueous solution (50%) of NA OH (3.46 moles; 266.17 mL) to the resulting brown suspension at −20° C. Dilute the suspension with water (1 L) and EtOAc (3 L) and concentrate. Filter the brown suspension and concentrate the mother liquors to give a brown solution. Extract this solution with DCM (5×800 mL) and concentrate the organic layers. Filter the aqueous layer through CELITE® and separate the filtrates. Concentrate all the combined organics to give the title compound as brown oil (103.1 g, 98%). MS (m/z): 160 (M+1).
Quantity
98.5 mL
Type
reactant
Reaction Step One
Name
Quantity
118.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
593.22 mL
Type
solvent
Reaction Step Two
Quantity
44.86 mL
Type
reactant
Reaction Step Three
Quantity
741.53 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Yield
98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.